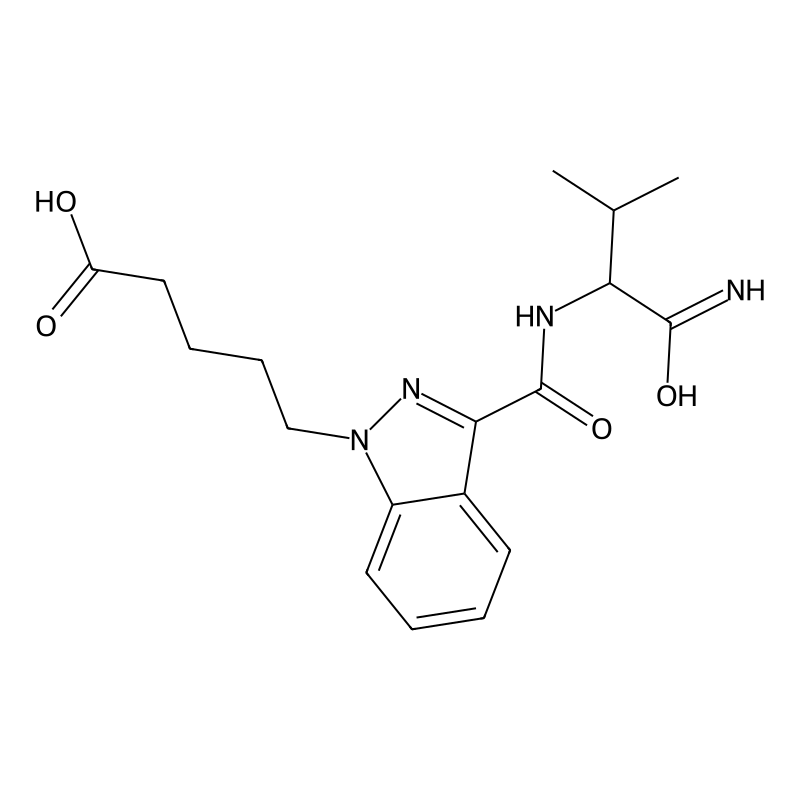

AB-PINACA pentanoic acid metabolite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

AB-PINACA pentanoic acid metabolite (CAS: 1879029-93-2) is a highly stable, terminal oxidation product of the indazole-based synthetic cannabinoid AB-PINACA. In forensic, clinical, and diagnostic procurement, it serves as a critical analytical reference standard for LC-MS/MS calibration and immunoassay validation. Because the parent compound is rapidly and extensively metabolized in vivo, targeted detection relies entirely on phase I metabolites. Procuring this specific pentanoic acid derivative provides laboratories with one of the most abundant and reliable urinary biomarkers for confirming synthetic cannabinoid consumption and validating high-throughput toxicological screening panels [1] .

Generic substitution with the parent compound (AB-PINACA) or class-level generic cannabinoid standards is analytically unviable. The parent drug undergoes near-complete biotransformation, leaving negligible unchanged drug in urine, which causes false negatives if used as the primary screening target [1]. Furthermore, substitution with closely related metabolites, such as the N-(4-hydroxypentyl) variant, alters immunoassay cross-reactivity profiles and LC-MS/MS retention times, compromising quantitative accuracy [2]. Most critically, because the fluorinated analog 5F-AB-PINACA undergoes oxidative defluorination to produce this exact same pentanoic acid metabolite, forensic laboratories cannot rely on a single generic marker; they must procure this specific compound in tandem with fluorinated-specific standards to legally differentiate the ingested parent drug [3].

References

- [1] Wohlfarth, A., et al. (2015). 'Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA.' AAPS Journal, 17(3), 660-677.

- [2] Randox Toxicology. 'Comprehensive Multi-Analytical Screening of Drugs of Abuse, Including New Psychoactive Substances.' Randox Toxicology Technical Report.

- [3] Taiwan FDA. (2022). 'Method of Test for Synthetic Cannabinoids in Urine (1).'

Urinary Abundance and Detection Viability vs. Parent Compound

In human hepatocyte assays and authentic urine specimens, AB-PINACA is extensively metabolized, with the parent compound remaining virtually undetectable. The AB-PINACA pentanoic acid metabolite emerges as one of the top three most intense signals in LC-MS/MS profiling, providing a reliable target for forensic analysis [1].

| Evidence Dimension | Urinary abundance / MS signal intensity |

| Target Compound Data | Top 3 most intense metabolite signal |

| Comparator Or Baseline | AB-PINACA parent compound (negligible/undetectable) |

| Quantified Difference | >99% difference in urinary excretion profile |

| Conditions | LC-MS/MS analysis of authentic human urine and hepatocyte incubations |

Procuring the metabolite standard is mandatory for urine-based screening, as calibrating against the parent compound guarantees false-negative results.

Immunoassay Cross-Reactivity Optimization

When validating competitive chemiluminescent immunoassays, AB-PINACA pentanoic acid metabolite demonstrates superior binding affinity compared to other phase I metabolites. On targeted synthetic cannabinoid biochip arrays, this metabolite exhibits a 139% cross-reactivity, whereas the AB-PINACA N-(4-hydroxypentyl) metabolite shows only 78% cross-reactivity [1].

| Evidence Dimension | Immunoassay Cross-Reactivity |

| Target Compound Data | 139% cross-reactivity |

| Comparator Or Baseline | AB-PINACA N-(4-hydroxypentyl) metabolite (78% cross-reactivity) |

| Quantified Difference | 61% higher cross-reactivity for the pentanoic acid metabolite |

| Conditions | Randox DOA I+ Biochip Array Technology |

Allows diagnostic manufacturers and clinical labs to accurately set cut-off concentrations (e.g., 10 ng/mL) for rapid screening panels.

LC-MS/MS MRM Transition Specificity

For definitive quantitative confirmation, AB-PINACA pentanoic acid metabolite provides distinct mass-to-charge (m/z) transitions that prevent cross-talk with other metabolites. It utilizes a precursor m/z of 361 and primary product ions at m/z 316 and 217, cleanly separating from the N-(4-hydroxypentyl) metabolite, which utilizes an m/z 347 > 330 transition [1].

| Evidence Dimension | Precursor and Product Ion m/z |

| Target Compound Data | Precursor m/z 361 > Product m/z 316 |

| Comparator Or Baseline | AB-PINACA N-(4-hydroxypentyl) metabolite (Precursor m/z 347 > Product m/z 330) |

| Quantified Difference | 14 Da difference in precursor mass with distinct fragmentation pathways |

| Conditions | LC-MS/MS with electrospray ionization (ESI+) in human urine |

Ensures baseline chromatographic and mass-spectral separation, which is legally required for forensic defensibility.

Oxidative Defluorination Pathway Overlap

AB-PINACA pentanoic acid metabolite is a primary metabolite not only for AB-PINACA but also for its fluorinated analog, 5F-AB-PINACA. In vivo, 5F-AB-PINACA undergoes oxidative defluorination, yielding the exact same pentanoic acid structure as one of its most intense signals [1].

| Evidence Dimension | Metabolic Origin |

| Target Compound Data | Produced via direct terminal oxidation of AB-PINACA |

| Comparator Or Baseline | 5F-AB-PINACA (produces the same metabolite via oxidative defluorination) |

| Quantified Difference | 100% qualitative structural overlap in this specific metabolic pathway |

| Conditions | Human hepatocyte incubation up to 3 hours |

Forces procurement teams to purchase this standard alongside 5F-specific markers to definitively prove which parent drug was ingested.

Forensic LC-MS/MS Method Validation

Used as a primary quantitative calibrator to establish limits of detection (LOD) and limits of quantification (LOQ) for synthetic cannabinoid screening in authentic urine samples, ensuring compliance with forensic testing standards [1].

Immunoassay and Biochip Panel Calibration

Procured by diagnostic manufacturers to define cross-reactivity profiles and set precise cut-off values (e.g., 10 ng/mL) for point-of-care rapid tests and high-throughput chemiluminescent arrays [2].

Pharmacokinetic and Metabolic Pathway Mapping

Utilized in clinical research to differentiate between standard terminal oxidation and oxidative defluorination pathways when tracking the metabolism of novel indazole-based psychoactive substances[3].

References

- [1] Wohlfarth, A., et al. (2015). 'Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA.' AAPS Journal, 17(3), 660-677.

- [2] Randox Toxicology. 'Comprehensive Multi-Analytical Screening of Drugs of Abuse, Including New Psychoactive Substances.' Randox Toxicology Technical Report.

- [3] Taiwan FDA. (2022). 'Method of Test for Synthetic Cannabinoids in Urine (1).'

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2